molecular formula C10H11N5O2 B11052010 2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanamine

2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanamine

Cat. No.: B11052010
M. Wt: 233.23 g/mol
InChI Key: IOFARJZAWHBNIB-UHFFFAOYSA-N
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Description

2-[3-(3-Nitrophenyl)-1H-1,2,4-triazol-5-yl]-1-ethanamine is a compound that belongs to the class of triazole derivatives Triazole derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]-1-ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-nitrobenzohydrazide with ethyl acetoacetate in the presence of a base, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol, toluene, or butanol, with butanol being preferred for higher yields .

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques such as the use of continuous flow reactors. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Nitrophenyl)-1H-1,2,4-triazol-5-yl]-1-ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazole derivatives, which can have enhanced biological or chemical properties .

Mechanism of Action

The mechanism of action of 2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]-1-ethanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in bacterial or fungal cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3-Nitrophenyl)-1H-1,2,4-triazol-5-yl]-1-ethanamine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanamine

InChI

InChI=1S/C10H11N5O2/c11-5-4-9-12-10(14-13-9)7-2-1-3-8(6-7)15(16)17/h1-3,6H,4-5,11H2,(H,12,13,14)

InChI Key

IOFARJZAWHBNIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=N2)CCN

Origin of Product

United States

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